molecular formula C8H8Cl2N4 B15222145 3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride

3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride

Cat. No.: B15222145
M. Wt: 231.08 g/mol
InChI Key: JNHJMOBQONTABN-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride typically involves the reaction of 3-chloro-1,7-naphthyridine with hydrazine hydrate. The reaction is usually carried out in ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized naphthyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, hydrazine derivatives, and other functionalized heterocycles .

Scientific Research Applications

3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the death of the target cells or the suppression of their growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydrazinyl-1,7-naphthyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

(3-chloro-1,7-naphthyridin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C8H7ClN4.ClH/c9-6-3-12-7-4-11-2-1-5(7)8(6)13-10;/h1-4H,10H2,(H,12,13);1H

InChI Key

JNHJMOBQONTABN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=C(C(=C21)NN)Cl.Cl

Origin of Product

United States

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